Cas no 1805476-52-1 (Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate)

Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate is a fluorinated aromatic ester with notable reactivity due to the presence of electron-withdrawing trifluoromethyl and nitro groups. These substituents enhance its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals where fluorine incorporation is desirable. The compound's high electrophilicity facilitates nucleophilic substitution reactions, while the ester group offers further functionalization potential. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block for constructing complex, fluorinated molecules. The compound is typically handled under inert conditions to preserve its integrity.
Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate structure
1805476-52-1 structure
Product name:Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate
CAS No:1805476-52-1
MF:C10H5F6NO4
Molecular Weight:317.141423940659
CID:4954674

Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate
    • インチ: 1S/C10H5F6NO4/c1-21-8(18)6-4(9(11,12)13)2-3-5(10(14,15)16)7(6)17(19)20/h2-3H,1H3
    • InChIKey: WJPBHDXJDXNFLU-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C(F)(F)F)=C(C=1C(=O)OC)[N+](=O)[O-])(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 10
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 415
  • トポロジー分子極性表面積: 72.1
  • XLogP3: 3.4

Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015009115-1g
Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate
1805476-52-1 97%
1g
1,579.40 USD 2021-06-21

Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate 関連文献

Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoateに関する追加情報

Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate: A Comprehensive Overview

Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate, identified by the CAS number 1805476-52-1, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group with two trifluoromethyl substituents at the 3 and 6 positions and a nitro group at the 2 position. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

The synthesis of Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate involves a multi-step process that typically begins with the nitration of a substituted benzoic acid derivative. The introduction of the trifluoromethyl groups is achieved through nucleophilic substitution or electrophilic substitution reactions, depending on the specific synthetic pathway employed. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing environmental impact.

One of the most notable features of Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate is its high thermal stability and resistance to degradation under harsh conditions. This property makes it an ideal candidate for use in high-temperature applications, such as in the formulation of advanced polymers and thermosetting resins. Additionally, the compound exhibits excellent solubility in organic solvents, which enhances its utility in various chemical processes, including chromatography and electrophoresis.

Recent studies have highlighted the potential of Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate as a precursor for the synthesis of biologically active molecules. Researchers have demonstrated that this compound can serve as a building block for constructing complex heterocyclic structures with potential pharmacological activity. For instance, derivatives of this compound have shown promise as inhibitors of certain enzymes involved in metabolic disorders, opening new avenues for drug discovery.

In terms of spectroscopic properties, Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate exhibits distinct UV-Vis absorption bands due to its conjugated system. These spectral characteristics make it suitable for use in optical sensing applications and as a component in light-harvesting materials. Furthermore, its electronic structure has been studied extensively using computational chemistry techniques, providing insights into its reactivity and potential for use in electrochemical devices.

The integration of trifluoromethyl groups into the aromatic ring significantly enhances the electron-withdrawing effects on the molecule, which influences its reactivity in various chemical transformations. This feature has been exploited in recent research to develop novel catalysts for organic synthesis reactions. For example, derivatives of this compound have been used as ligands in transition metal-catalyzed cross-coupling reactions, demonstrating improved catalytic efficiency compared to traditional ligands.

From an environmental perspective, Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate has been evaluated for its biodegradability and toxicity profiles. Studies indicate that under controlled conditions, this compound undergoes slow degradation via microbial action; however, further research is required to fully understand its environmental impact and develop strategies for safe disposal.

In conclusion, Methyl 3,6-bis(trifluoromethyl)-2-nitrobenzoate, with its unique structural features and versatile chemical properties, continues to be a focal point for scientific research across multiple disciplines. Its applications span from materials science to pharmacology, with ongoing studies uncovering new potential uses. As advancements in synthetic methods and analytical techniques continue to evolve, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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